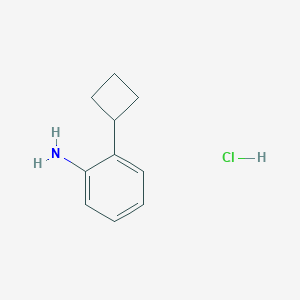

2-Cyclobutylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organo- and Hydrogelators

Cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, related to 2-cyclobutylaniline hydrochloride, have been studied for their ability to form organo- and hydrogels in various solvents. These compounds show potential in creating robust thermoreversible hydrogels, which could have applications in materials science and bioengineering (Xie, Zhang, Ye, & Feng, 2009).

Antiviral Potency

Pyrimidine derivatives, including some that utilize cyclobutyl groups, demonstrate improved antiviral potency against both Type A and B influenza viruses. These compounds may have topical applications for influenza virus infection treatment (Hisaki, Imabori, Azuma, Suzutani, Iwakura, Ohta, Kawanishi, Ichigobara, Node, Nishide, Yoshida, & Ogasawara, 1999).

Palladium Extraction

N-n-Octylaniline, a compound related to 2-cyclobutylaniline hydrochloride, has been used in the extractive separation of palladium(II) from hydrochloric acid medium, indicating potential applications in metal recovery and purification processes (Lokhande, Anuse, & Chavan, 1998).

Fluorescence Turn-on Signaling

Oxidative cyclization of azoanilines into fluorescent benzotriazoles, with the introduction of multiple electron-donating amino groups, can be triggered by copper(II) ions. This reaction, which shows enhanced green emission, could have applications in chemical sensing and detection (Jo, Lee, Liu, Olasz, Chen, & Lee, 2012).

Photoredox Catalysis

Cyclobutylanilines can undergo intermolecular [4+2] annulation with alkynes under visible-light photocatalysis. This process, which creates a variety of amine-substituted cyclohexenes, has potential in synthetic organic chemistry (Wang & Zheng, 2015).

Radiation Treatment of Wastewater

Ionizing radiation has been used to effectively degrade chloroaniline, a pollutant related to 2-cyclobutylaniline hydrochloride, in chemical wastewater. This suggests potential applications in advanced wastewater treatment and environmental remediation (Wang & Wang, 2021).

Safety and Hazards

The safety information for 2-Cyclobutylaniline hydrochloride includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and others .

Future Directions

While specific future directions for 2-Cyclobutylaniline hydrochloride are not available, it’s worth noting that advancements in chemical theory and computation continue to provide new insights into complex chemical phenomena . This ongoing research could potentially lead to new applications and synthesis methods for compounds like 2-Cyclobutylaniline hydrochloride.

properties

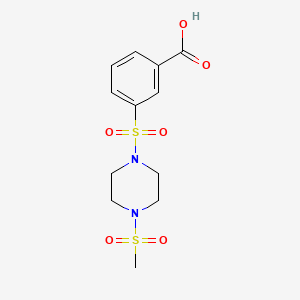

IUPAC Name |

2-cyclobutylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-2-1-6-9(10)8-4-3-5-8;/h1-2,6-8H,3-5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRDFTVAQVZAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC=C2N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

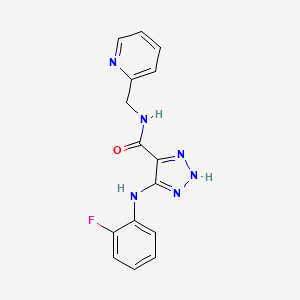

![N-(4-bromo-2-fluorophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2593770.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2593773.png)

![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)

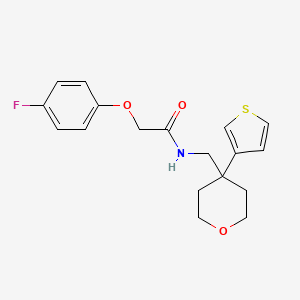

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)

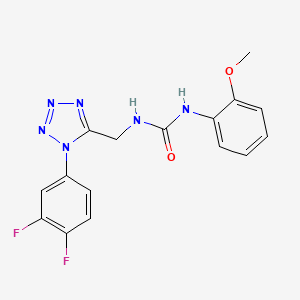

![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)

![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)